molecular formula C10H9ClN2OS B2584563 N-(1,3-benzothiazol-2-ylmethyl)-2-chloroacetamide CAS No. 591251-15-9

N-(1,3-benzothiazol-2-ylmethyl)-2-chloroacetamide

Cat. No.: B2584563
CAS No.: 591251-15-9
M. Wt: 240.71
InChI Key: FLPBTHUXQBKVFU-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-ylmethyl)-2-chloroacetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-ylmethyl)-2-chloroacetamide typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-ylmethyl)-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-benzothiazol-2-ylmethyl)-2-chloroacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-ylmethyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired biological effects. For example, the compound has been shown to inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
  • N-(1,3-benzothiazol-2-ylmethyl)-2-bromoacetamide
  • N-(1,3-benzothiazol-2-ylmethyl)-2-iodoacetamide

Uniqueness

N-(1,3-benzothiazol-2-ylmethyl)-2-chloroacetamide is unique due to its specific substitution pattern and the presence of the chloroacetamide group. This structural feature imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives. The compound’s ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c11-5-9(14)12-6-10-13-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPBTHUXQBKVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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